molecular formula C11H17N3 B13300901 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B13300901
M. Wt: 191.27 g/mol
InChI Key: OJAWFIVSCZSKJD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a molecular formula of C11H17N3. This compound is characterized by a pyrazolo[4,3-c]pyridine core structure with a cyclopentyl group attached. It is primarily used for research purposes and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable pyridine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C11H17N3/c1-2-4-8(3-1)11-9-7-12-6-5-10(9)13-14-11/h8,12H,1-7H2,(H,13,14)

InChI Key

OJAWFIVSCZSKJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NNC3=C2CNCC3

Origin of Product

United States

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